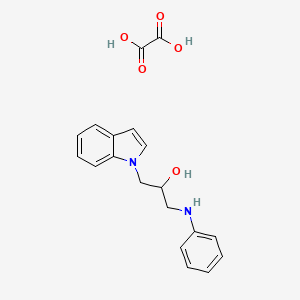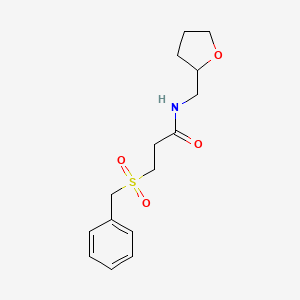
N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5,6-pentafluorobenzamide hydrochloride
Vue d'ensemble
Description
N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5,6-pentafluorobenzamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5,6-pentafluorobenzamide hydrochloride involves the inhibition of the protein kinase CK2, which is a key regulator of various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound can induce apoptosis in cancer cells and potentially slow down the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway. Additionally, this compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In terms of its potential use in the treatment of neurodegenerative diseases, this compound has been shown to reduce the levels of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5,6-pentafluorobenzamide hydrochloride in laboratory experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of non-cancerous cells. Therefore, further studies are required to determine the optimal dosage and treatment regimens for this compound.
Orientations Futures
There are several future directions for the study of N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5,6-pentafluorobenzamide hydrochloride. One of the most significant directions is the development of more potent and selective CK2 inhibitors that can be used in the treatment of various diseases. Additionally, further studies are required to determine the optimal dosage and treatment regimens for this compound, as well as its potential side effects. Furthermore, the potential use of this compound in combination with other anti-cancer drugs should also be explored.
Applications De Recherche Scientifique
N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5,6-pentafluorobenzamide hydrochloride has been studied for its potential therapeutic applications in various scientific research fields. One of the most significant applications of this compound is in cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5,6-pentafluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F5N3O.ClH/c16-10-9(11(17)13(19)14(20)12(10)18)15(24)21-5-8-22-6-3-1-2-4-7(6)23-8;/h1-4H,5H2,(H,21,24)(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMXBLXHDUSACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C(=C(C(=C3F)F)F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4197996.png)

![2-(2-bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4198015.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4198021.png)
![N-(2-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4198023.png)

![2-[(3-bromobenzyl)oxy]benzonitrile](/img/structure/B4198035.png)

![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4198055.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4198066.png)
![N-benzyl-7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4198069.png)
![N-(2-methoxyethyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4198072.png)
![2-{[5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4198082.png)